4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction is carried out in ethanol containing sodium acetate at 0–5°C . The structures of the products are confirmed through elemental and spectral analysis, including mass spectrometry (MS), infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitrypanosomal agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their antitrypanosomal and antimicrobial activities.
Thieno[2,3-b]pyridines: Exhibits a broad range of biological activities, including anticancer properties.
1,3,4-Thiadiazoles: Studied for their potential as antimicrobial and anticancer agents.
Uniqueness
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
60269-82-1 |
---|---|
Molecular Formula |
C13H9N5 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C13H9N5/c1-9-12(8-14)15-16-13-7-11(17-18(9)13)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
RPJFRFXYWKEGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=CC(=NN12)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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